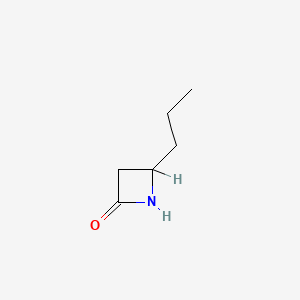

4-Propyl-2-azetidinone

描述

4-Propyl-2-azetidinone is a four-membered lactam, also known as a β-lactam. This compound is part of a class of compounds that are crucial in medicinal chemistry due to their biological activities and structural properties. The β-lactam ring is a key feature in many antibiotics, including penicillins and cephalosporins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-azetidinone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a chloroacetyl chloride derivative under basic conditions can yield the desired azetidinone . Another method involves the [2+2] cycloaddition of ketenes to Schiff bases .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. This includes avoiding tedious and costly separation steps and using more economical processes for large-scale production .

化学反应分析

Types of Reactions

4-Propyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring reacts with nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

科学研究应用

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-propyl-2-azetidinone exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, compounds derived from azetidinone scaffolds have shown promising results against pathogens such as Fusarium oxysporum, highlighting their potential in treating fungal infections .

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell signaling pathways. For example, studies have shown that derivatives of azetidinones can exhibit cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), with IC50 values indicating potent antiproliferative effects . This suggests that this compound could serve as a lead compound for developing new anticancer drugs.

3. Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound derivatives have been explored for their potential anti-inflammatory and antiviral activities. The versatility of the azetidinone scaffold allows researchers to modify the structure to enhance these biological activities further .

Case Studies

作用机制

The mechanism of action of 4-Propyl-2-azetidinone involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . This mechanism is similar to that of other β-lactam antibiotics.

相似化合物的比较

Similar Compounds

2-Azetidinone: The parent compound without the propyl group.

4-Phenyl-2-azetidinone: A derivative with a phenyl group instead of a propyl group.

Penicillins and Cephalosporins: β-lactam antibiotics with similar structural features.

Uniqueness

4-Propyl-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other β-lactams .

生物活性

4-Propyl-2-azetidinone, a member of the azetidinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Overview of Azetidinones

Azetidinones are characterized by a four-membered lactam ring, which is pivotal in various pharmacological activities. The β-lactam structure is a common feature in many antibiotics, including penicillins and cephalosporins, known for their ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various synthetic routes have been documented, often emphasizing the importance of reaction conditions and catalysts to achieve optimal yields .

Example Synthetic Route:

- Starting Materials: Propylamine and a suitable carbonyl compound.

- Cyclization Reaction: Conducted under acidic or basic conditions to promote ring formation.

- Purification: Commonly achieved through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The structure-activity relationship suggests that modifications at the propyl group can enhance activity, indicating the importance of hydrophobic interactions in microbial inhibition .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| SW48 (Colorectal) | 12.5 |

| MCF7 (Breast) | 15.0 |

The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. For instance, substituents on the azetidine ring can significantly alter its potency and selectivity:

- Alkyl Chain Length: Increasing the length of the alkyl chain enhances lipophilicity, improving membrane permeability.

- Functional Groups: The introduction of electron-withdrawing groups has been shown to increase antibacterial activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing various derivatives of azetidinones, researchers found that compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This study underscored the importance of functional group positioning for enhancing biological effects .

Case Study 2: Anticancer Properties

A series of experiments conducted on SW48 human colon cancer cells revealed that modifications to the azetidine core could lead to enhanced cytotoxicity. Notably, compounds with bulky aromatic groups showed reduced activity due to steric hindrance .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Propyl-2-azetidinone, and how can researchers validate their reproducibility?

- Methodology : Begin by cross-referencing synthetic protocols in primary literature using SciFinder or Reaxys to identify peer-reviewed procedures. Validate reproducibility by adhering strictly to reported conditions (e.g., solvent, temperature, catalysts) and comparing spectroscopic data (e.g., -NMR, -NMR, IR) with literature values. If discrepancies arise, troubleshoot variables such as reagent purity or reaction kinetics .

- Key Considerations : Document deviations meticulously and use control experiments to isolate factors affecting yield or purity.

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodology : Combine multiple analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : NMR for structural confirmation (e.g., azetidinone ring protons at δ 3.5–4.5 ppm).

- Physical Properties : Compare melting points or specific optical rotation with literature data .

- Quality Control : Replicate analyses across independent batches to ensure consistency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA and EN 374 standards for PPE, including nitrile gloves and flame-retardant lab coats. Conduct a hazard assessment using Safety Data Sheets (SDS) to address reactivity risks (e.g., potential lactam ring instability under acidic conditions). Implement fume hood use for synthesis and waste disposal compliant with local regulations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

Use DFT calculations (e.g., Gaussian or ORCA) to optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

Perform molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., enzymes inhibited by β-lactams).

Validate predictions with in vitro assays, comparing calculated binding affinities to experimental IC values .

- Data Interpretation : Address discrepancies between computational and experimental results by refining force fields or exploring alternative binding conformations.

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Systematic Review : Aggregate data from multiple studies, noting variables such as assay type (e.g., MIC vs. cell viability), cell lines, and compound concentrations.

- Meta-Analysis : Use statistical tools (e.g., R or Python) to identify outliers or confounding factors (e.g., solvent effects on bioavailability) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate causative factors .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodology :

Scaffold Modification : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain length or introducing heteroatoms).

High-Throughput Screening : Use automated platforms to test bioactivity across derivatives, ensuring dose-response consistency.

Multivariate Analysis : Apply PCA or clustering algorithms to correlate structural features with activity trends .

- Ethical Compliance : Ensure biological testing adheres to institutional ethics guidelines, particularly for in vivo studies .

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodology :

- Detailed Lab Notebooks : Record reaction parameters (time, temperature, yields), purification methods, and instrument calibration details.

- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) and cite original sources to avoid plagiarism .

- Peer Review : Submit methods to journals with open-access protocols (e.g., Nature Protocols) for community validation .

Q. Methodological Frameworks

- Literature Review : Use SciFinder to identify key papers and patents, prioritizing studies with rigorous experimental validation .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and include negative controls .

- Ethical Reporting : Disclose conflicts of interest and comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

属性

IUPAC Name |

4-propylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCYJIZFCJYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945618 | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22937-03-7 | |

| Record name | beta-Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propyl-3,4-dihydroazet-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。